molecular formula C16H13ClN2O2 B5812431 3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone

Cat. No. B5812431
M. Wt: 300.74 g/mol
InChI Key: REXZDXQENQTVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone, also known as CEQ, is a synthetic compound that belongs to the quinazoline family. It was first synthesized in the late 1990s and has since been studied for its potential use in the treatment of various diseases. CEQ is a promising compound due to its unique chemical structure and its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone is not fully understood, but it is believed to interact with specific biological targets. This compound has been shown to inhibit the activity of certain enzymes and receptors, which are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This compound has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells by activating apoptotic pathways. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In addition, this compound has been shown to inhibit the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone has several advantages as a research tool. It is a relatively simple compound to synthesize and can be easily modified to create analogs with different properties. This compound has also been shown to have a high degree of selectivity for certain biological targets, which makes it a useful tool for studying specific cellular processes. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone. One area of research is the development of this compound analogs with improved properties, such as increased solubility and selectivity for specific biological targets. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, the study of the mechanism of action of this compound and its interaction with specific biological targets is an area of ongoing research.

Synthesis Methods

The synthesis of 3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone involves the reaction between 2-chlorophenol and ethylene oxide in the presence of a base to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 2-aminobenzamide in the presence of a catalyst to yield this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for industrial production.

Scientific Research Applications

3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound can inhibit the growth of cancer cells and induce cell death in various cancer cell lines. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.

properties

IUPAC Name

3-[2-(2-chlorophenoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-13-6-2-4-8-15(13)21-10-9-19-11-18-14-7-3-1-5-12(14)16(19)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXZDXQENQTVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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